4-Phenyldibenzothiophene

Description

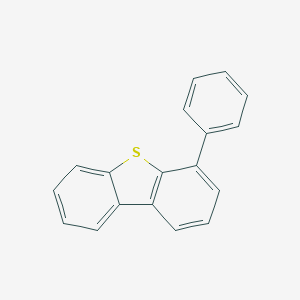

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenyldibenzothiophene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Phenyldibenzothiophene. This document is crafted to serve as a core resource for researchers, scientists, and professionals in drug development, providing a deep dive into the chemical structure, properties, synthesis, and applications of this intriguing molecule. Our approach transcends a simple recitation of facts; instead, we aim to provide a narrative grounded in scientific integrity, offering insights into the causality behind experimental choices and ensuring that the described protocols are self-validating. This guide is built upon a foundation of authoritative sources, ensuring that the information presented is both accurate and reliable.

Molecular Architecture and Foundational Chemical Properties

4-Phenyldibenzothiophene is a polycyclic aromatic hydrocarbon containing a thiophene ring fused with two benzene rings, and a phenyl group attached at the 4-position. This unique structural arrangement imparts specific electronic and photophysical properties that are of significant interest in various fields of research and development.

The core structure consists of a dibenzothiophene moiety, which is a sulfur-containing heterocyclic compound. The addition of a phenyl group at the 4-position significantly influences the molecule's steric and electronic characteristics, affecting its solubility, thermal stability, and charge transport properties.

// Dibenzothiophene core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="2.4,1.5!", label="C"]; C8 [pos="3.6,0.75!", label="C"]; C9 [pos="3.6,-0.75!", label="C"]; C10 [pos="2.4,-1.5!", label="C"]; C11 [pos="-2.4,1.5!", label="C"]; C12 [pos="-3.6,0.75!", label="C"]; C13 [pos="-3.6,-0.75!", label="C"]; C14 [pos="-2.4,-1.5!", label="C"]; S1 [pos="0,0!", label="S"];

// Phenyl group C15 [pos="-2.4,-3!", label="C"]; C16 [pos="-3.6,-3.75!", label="C"]; C17 [pos="-3.6,-5.25!", label="C"]; C18 [pos="-2.4,-6!", label="C"]; C19 [pos="-1.2,-5.25!", label="C"]; C20 [pos="-1.2,-3.75!", label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C3; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15; C2 -- S1; C4 -- S1;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C8; C9 -- C10; C11 -- C12; C13 -- C14; C15 -- C20; C16 -- C17; C18 -- C19; } Caption: Chemical structure of 4-Phenyldibenzothiophene.

Table 1: Core Chemical Identifiers and Properties of 4-Phenyldibenzothiophene

| Identifier/Property | Value | Source |

| CAS Number | 104601-39-0 | [1] |

| Molecular Formula | C₁₈H₁₂S | [1] |

| Molecular Weight | 260.35 g/mol | [1] |

| IUPAC Name | 4-phenyldibenzothiophene | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | [1] |

| InChI Key | BMCNAHBDZUYGJG-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties of 4-Phenyldibenzothiophene

| Property | Value | Source |

| XLogP3 | 5.9 | [1] |

| Topological Polar Surface Area | 28.2 Ų | [1] |

| Heavy Atom Count | 19 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 4-Phenyldibenzothiophene can be effectively achieved through a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, making it a cornerstone of modern organic synthesis.[2] The general approach involves the coupling of a dibenzothiophene derivative with a phenylboronic acid derivative.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Phenyldibenzothiophene

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Bromodibenzothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate and triphenylphosphine in toluene. Stir the mixture at room temperature for 15-20 minutes to form the active Pd(0) catalyst.

-

Reactant Addition: To the flask containing the catalyst, add 4-bromodibenzothiophene, phenylboronic acid, and potassium carbonate.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water to the reaction flask. The solvent ratio should be optimized but a common starting point is a 2:1:1 mixture.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-phenyldibenzothiophene.

Spectroscopic Characterization

The identity and purity of the synthesized 4-phenyldibenzothiophene can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the dibenzothiophene and phenyl moieties. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of 4-phenyldibenzothiophene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the aromatic C-H and C-C bonds within the molecule.

Applications in Organic Light-Emitting Diodes (OLEDs)

Dibenzothiophene derivatives, including 4-phenyldibenzothiophene, have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs). Their rigid structure, high thermal stability, and suitable electronic properties make them excellent candidates for use as host materials in the emissive layer of OLEDs.[4]

In a typical OLED architecture, the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays a crucial role in transporting charge carriers (electrons and holes) and transferring energy to the guest molecules, which then emit light.

The performance of an OLED is characterized by several key parameters, including:

-

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

-

Luminance: The intensity of light emitted per unit area.

-

Operational Lifetime: The time it takes for the luminance of the device to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance).

While specific performance data for OLEDs using 4-phenyldibenzothiophene as a host are not widely published, a study on the related compound 4-(triphenylen-2-yl)dibenzothiophene demonstrated efficiencies of approximately 9 cd/A at a luminance of 1000 cd/m².[4] This suggests that phenyldibenzothiophene derivatives are promising materials for achieving high-performance OLEDs.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Given the structural similarity to other polycyclic aromatic hydrocarbons, some of which are known to have toxicological effects, it is prudent to assume that 4-phenyldibenzothiophene may have potential health hazards until proven otherwise.

Conclusion and Future Outlook

4-Phenyldibenzothiophene stands as a molecule of significant interest with a promising future in materials science, particularly in the development of next-generation OLED technologies. Its robust chemical structure, coupled with its favorable electronic properties, makes it a compelling candidate for further research and application.

The synthetic route via Suzuki coupling offers a versatile and efficient means of production, allowing for the potential synthesis of a wide range of derivatives with tailored properties. Further optimization of this synthetic protocol and a more in-depth investigation into the performance of 4-phenyldibenzothiophene in OLED devices are warranted.

Crucially, a comprehensive toxicological assessment of 4-phenyldibenzothiophene is necessary to ensure its safe handling and to pave the way for its potential use in commercial applications and, if applicable, in the context of drug development.

This guide has aimed to provide a thorough and authoritative overview of 4-phenyldibenzothiophene. It is our hope that this document will serve as a valuable resource for the scientific community, stimulating further inquiry and innovation in this exciting area of chemical research.

References

-

PubChem. (n.d.). 4-Phenyldibenzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Reddy, S. S., et al. (2016). Ligand-Free Suzuki Coupling for the Practical Synthesis of 4-(Triphenylen-2-yl) dibenzothiophene for Solution-Processed OLEDs. ChemistrySelect, 1(11), 2736-2741.

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]

- Di Donato, M., et al. (2010). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 48(11), 881-886.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

An In-Depth Technical Guide to 4-Phenyldibenzothiophene (CAS 98251-31-1): Properties, Spectra, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyldibenzothiophene, identified by the CAS number 98251-31-1, is a polycyclic aromatic hydrocarbon containing a dibenzothiophene core substituted with a phenyl group. This molecule has garnered interest primarily in the field of materials science, particularly for its applications in organic electronics. While its direct role in drug development is not established in publicly available literature, the dibenzothiophene scaffold itself is a recurring motif in various biologically active compounds. This guide aims to provide a comprehensive overview of the known chemical and physical properties of 4-phenyldibenzothiophene, its spectral characteristics, and a detailed examination of its synthesis, offering insights that may be valuable for researchers across various scientific disciplines.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in any field. This section details the key characteristics of 4-Phenyldibenzothiophene.

Physicochemical Properties

The essential physicochemical properties of 4-Phenyldibenzothiophene are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and its potential for further chemical modification.

| Property | Value | Source |

| IUPAC Name | 4-phenyldibenzothiophene | [PubChem][1] |

| CAS Number | 98251-31-1 | [PubChem][1] |

| Molecular Formula | C₁₈H₁₂S | [PubChem][1] |

| Molecular Weight | 260.36 g/mol | [PubChem][1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | [PubChem][1] |

| InChI Key | BMCNAHBDZUYGJG-UHFFFAOYSA-N | [PubChem][1] |

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. Below is a summary and interpretation of the available spectral information for 4-Phenyldibenzothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of 4-Phenyldibenzothiophene is a key tool for confirming its carbon framework. While a publicly available, fully assigned spectrum is not readily accessible, predicted chemical shifts can be calculated using computational methods. The aromatic region (typically 120-150 ppm) would be expected to show a complex pattern of signals corresponding to the 18 carbon atoms in the molecule. The quaternary carbons at the points of ring fusion and substitution would likely appear as weaker signals.[2]

-

¹H NMR: The ¹H NMR spectrum would provide information about the arrangement of the 12 protons on the aromatic rings. The spectrum would be expected to show a series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific coupling patterns would be complex due to the fused ring system and the presence of the phenyl substituent.

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of 4-Phenyldibenzothiophene would show a molecular ion peak (M⁺) at m/z 260, corresponding to its molecular weight.[1] The fragmentation pattern would be characteristic of a stable aromatic system, likely showing fragments corresponding to the loss of sulfur and phenyl groups.

Infrared (IR) Spectroscopy

An IR spectrum of 4-Phenyldibenzothiophene would be expected to exhibit characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C stretching (in the 1600-1450 cm⁻¹ region), and C-S stretching vibrations. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be specific to its molecular structure.

Part 2: Synthesis and Experimental Protocols

The synthesis of 4-Phenyldibenzothiophene can be approached through several synthetic strategies. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it a suitable choice for the synthesis of this biaryl compound.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (in this case, a halogenated dibenzothiophene) to form an organopalladium(II) complex.

-

Transmetalation: The organopalladium(II) complex reacts with a boronic acid (phenylboronic acid) in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, regenerating the boron species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (4-Phenyldibenzothiophene), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-Phenyldibenzothiophene.

Exemplary Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of 4-Phenyldibenzothiophene via a Suzuki-Miyaura coupling reaction. Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Bromodibenzothiophene (or other suitable 4-halodibenzothiophene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromodibenzothiophene (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 4-Phenyldibenzothiophene.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 3: Applications in Materials Science

The primary application of 4-Phenyldibenzothiophene and its derivatives is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs

In OLEDs, various organic semiconductor layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes and recombine in an emissive layer to produce light. The efficiency and stability of the OLED device are highly dependent on the properties of the organic materials used.

4-Phenyldibenzothiophene can be utilized as a building block for larger, more complex organic semiconductors. The dibenzothiophene core provides good thermal and chemical stability, as well as electron-transporting properties. The phenyl substituent can be further functionalized to tune the electronic properties and morphology of the material. These tailored materials can then be incorporated into various layers of an OLED device, such as the emissive layer or the electron transport layer, to enhance device performance.

OLED Fabrication Workflow

The fabrication of an OLED device is a multi-step process that is typically carried out in a cleanroom environment under high vacuum.

Figure 2: A generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Part 4: Biological Activity and Drug Development Potential - An Unexplored Frontier

Despite the prevalence of the dibenzothiophene scaffold in some biologically active molecules, a comprehensive search of the scientific literature does not reveal any specific studies on the biological activity or drug development potential of 4-Phenyldibenzothiophene (CAS 98251-31-1). There is a lack of published data on its cytotoxicity, antimicrobial activity, enzyme inhibition, or any other relevant biological screening.

This presents both a challenge and an opportunity for the research community. While there is no established basis for its use in drug development, the structural similarity to other bioactive thiophene-containing compounds suggests that it could be a starting point for medicinal chemistry exploration. Future research could involve:

-

In vitro screening: Evaluating the cytotoxicity of 4-Phenyldibenzothiophene against a panel of cancer cell lines.

-

Antimicrobial assays: Testing its efficacy against various bacterial and fungal strains.

-

Enzyme inhibition studies: Screening against a range of therapeutically relevant enzymes.

Such studies would be the first step in determining if this particular scaffold holds any promise for the development of new therapeutic agents.

Conclusion

4-Phenyldibenzothiophene is a well-characterized organic compound with established applications in materials science, particularly as a building block for organic semiconductors used in OLEDs. Its physicochemical and spectroscopic properties are reasonably well-documented, and its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling reaction. However, its biological activity and potential for drug development remain an unexplored area of research. This guide provides a solid foundation of the known information on this compound and highlights the significant opportunities that exist for future investigation into its potential biological applications.

References

-

PubChem. 4-Phenyldibenzothiophene. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Phenyldibenzothiophene. John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to 4-Phenyldibenzothiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyldibenzothiophene, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. While specific experimental data for this particular isomer is limited in readily accessible literature, this document synthesizes information based on the known chemistry of the dibenzothiophene core and related phenyl-substituted aromatic systems. The guide covers the compound's fundamental molecular and physical properties, spectroscopic characterization, chemical reactivity, a validated protocol for its synthesis via Suzuki-Miyaura coupling, and its potential applications in organic electronics and as a scaffold in drug discovery.

Introduction and Molecular Structure

4-Phenyldibenzothiophene belongs to the class of polycyclic aromatic hydrocarbons containing a thiophene ring fused to two benzene rings. The structure consists of a central dibenzothiophene (DBT) core with a phenyl group attached at the C4 position. The DBT scaffold is a privileged structure in various fields due to its rigid, planar geometry and rich electronic properties stemming from the sulfur heteroatom.[1] The addition of a phenyl group at the 4-position extends the π-conjugated system, which is expected to significantly influence its photophysical properties, solid-state packing, and biological interactions.

Key Molecular Identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂S | [2] |

| Molecular Weight | 260.4 g/mol | [2] |

| CAS Number | 104601-39-0 | [2] |

| IUPAC Name | 4-phenyldibenzothiophene | [2] |

Physical and Chemical Properties

While specific, experimentally determined physical properties for 4-phenyldibenzothiophene are not widely reported, predictions based on its structure and data from similar compounds can be made.

Physical Properties (Predicted)

-

Appearance: Expected to be a white to off-white crystalline solid at room temperature, typical of polycyclic aromatic hydrocarbons of this molecular weight.

-

Melting Point: A defined melting point is expected. For comparison, the parent compound, dibenzothiophene, has a melting point of 99 °C. The addition of the phenyl group would likely increase the melting point due to increased molecular weight and van der Waals forces.

-

Solubility: The molecule is nonpolar and therefore predicted to have very low solubility in water. It is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene.

-

Thermal Stability: Dibenzothiophene derivatives are known for their high thermal stability, a key property for applications in organic electronics.

Chemical Properties and Reactivity

The chemical reactivity of 4-phenyldibenzothiophene is governed by the interplay between the electron-rich sulfur atom and the extended aromatic system.

-

Oxidation of Sulfur: The sulfur atom in the dibenzothiophene core can be oxidized to form the corresponding sulfoxide (4-phenyldibenzothiophene-5-oxide) and sulfone (4-phenyldibenzothiophene-5,5-dioxide). This transformation significantly alters the electronic properties and geometry of the molecule, moving from a planar thiophene to a non-planar sulfone. These oxidation reactions are typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

-

Electrophilic Aromatic Substitution: The dibenzothiophene ring system is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the existing phenyl group and the sulfur atom.[3][4] Theoretical studies and experimental data on related systems suggest that the positions most activated towards electrophilic attack are C2 and C8. The presence of the C4-phenyl group may sterically hinder attack at adjacent positions and electronically influence the overall regioselectivity.[5][6]

Synthesis and Characterization

The most direct and widely used method for synthesizing 4-phenyldibenzothiophene is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical approach involves the coupling of 4-bromodibenzothiophene with phenylboronic acid.

Caption: Workflow for the synthesis of 4-phenyldibenzothiophene.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for a Suzuki-Miyaura coupling to form a biaryl compound and can be adapted for the synthesis of 4-phenyldibenzothiophene.[8][9]

-

Reaction Setup: To an oven-dried round-bottom flask, add 4-bromodibenzothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-phenyldibenzothiophene.

Spectroscopic Characterization (Expected Signatures)

Full characterization is essential to confirm the identity and purity of the synthesized compound.[7][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The spectrum would contain signals for the 11 protons of the dibenzothiophene and phenyl rings. Specific assignment would require 2D NMR techniques.[11][12][13][14]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display up to 18 distinct signals for the 18 carbon atoms in the aromatic region (typically δ 120-145 ppm), unless symmetry results in overlapping signals.[11][12][13][14]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would be characterized by:

-

UV-Vis (Ultraviolet-Visible Spectroscopy): The extended π-conjugation is expected to result in strong absorption bands in the UV region (typically 250-350 nm).[16][17]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of C₁₈H₁₂S.

Applications

The unique electronic and physical properties of the phenyldibenzothiophene scaffold make it a promising candidate for several advanced applications.

Organic Electronics

Dibenzothiophene derivatives are widely investigated as materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[18][19]

-

Host Materials for OLEDs: The high thermal stability and wide bandgap of the dibenzothiophene core make it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs). The phenyl substitution can be used to fine-tune the energy levels (HOMO/LUMO) to ensure efficient energy transfer to guest emitter molecules.[20]

-

Organic Semiconductors: The rigid, planar structure of 4-phenyldibenzothiophene facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. This makes it a potential candidate for the active layer in OFETs.

Caption: Potential applications of 4-phenyldibenzothiophene in organic electronics.

Medicinal Chemistry and Drug Development

The benzothiophene core, of which dibenzothiophene is an extended version, is considered a "privileged scaffold" in medicinal chemistry. It is present in numerous biologically active compounds.[1][21][22]

-

Scaffold for Bioactive Molecules: The rigid structure of 4-phenyldibenzothiophene can serve as a core to which various functional groups can be attached, allowing for the exploration of structure-activity relationships (SAR). Its lipophilic nature suggests it could be incorporated into molecules targeting receptors within cell membranes.

-

Potential Therapeutic Areas: Benzothiophene derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] While 4-phenyldibenzothiophene itself has not been extensively studied, it represents a valuable starting point for the design of new therapeutic agents.

Conclusion

4-Phenyldibenzothiophene is a molecule with significant potential, bridging the fields of materials science and medicinal chemistry. Its synthesis is readily achievable through modern cross-coupling methods, and its rigid, electronically tunable structure makes it an attractive building block for functional materials and novel drug candidates. While a comprehensive experimental characterization of this specific isomer is needed to fully unlock its potential, the foundational chemical principles outlined in this guide provide a strong basis for future research and development.

References

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (Source: Not available).

-

Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. MDPI. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar. [Link]

- N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estim

-

4-Phenyldibenzothiophene | C18H12S | CID 6425932 - PubChem. National Institutes of Health. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]

-

Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. ResearchGate. [Link]

-

Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. [Link]

-

Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. RSC Publishing. [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene deriv

-

Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... ResearchGate. [Link]

-

Experiment 6 (Melting Point) | PDF. Scribd. [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

-

Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone. YouTube. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]

-

(PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. ResearchGate. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. PubMed. [Link]

-

Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. ResearchGate. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (Source: Not available).

-

Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

-

A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. PubMed Central. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

(PDF) Crystal structure of N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide. ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Phenyldibenzothiophene | C18H12S | CID 6425932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ikm.org.my [ikm.org.my]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ossila.com [ossila.com]

- 19. youtube.com [youtube.com]

- 20. ossila.com [ossila.com]

- 21. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Phenyldibenzothiophene for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 4-Phenyldibenzothiophene, a heterocyclic aromatic compound of significant interest in materials science and as a structural motif in medicinal chemistry. We will dissect its core physicochemical properties, detail established and novel synthetic pathways with an emphasis on mechanistic rationale, and discuss its analytical characterization. Furthermore, this document explores the current and potential applications of the dibenzothiophene scaffold, particularly contextualizing its relevance for professionals in drug discovery and development by drawing parallels with other bioactive sulfur-containing heterocyles. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the study and application of advanced aromatic systems.

Introduction: The Significance of the Dibenzothiophene Scaffold

Dibenzothiophene and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered considerable attention. Structurally, they consist of a central thiophene ring fused to two benzene rings. This arrangement results in a rigid, planar, and electron-rich system with unique photophysical and electronic properties. While the parent compound is often associated with its presence in crude oil, substituted derivatives like 4-Phenyldibenzothiophene are pivotal building blocks in organic electronics, serving as components in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

For drug development professionals, polycyclic aromatic scaffolds are of perennial interest. The dibenzothiophene core, while not as prevalent as scaffolds like benzothiazole, offers a unique isostere for other planar aromatic systems and presents a vector for creating novel chemical entities.[1][2] Understanding the properties and synthesis of derivatives such as 4-Phenyldibenzothiophene is the first step toward exploring their potential as pharmacophores or key intermediates in the synthesis of complex bioactive molecules.[3]

Core Physicochemical and Structural Properties

The fundamental identity of a molecule is defined by its structure, formula, and weight. 4-Phenyldibenzothiophene is an aromatic hydrocarbon characterized by the attachment of a phenyl group at the 4-position of the dibenzothiophene core.

Chemical Structure

The structure of 4-Phenyldibenzothiophene is depicted below, illustrating the fusion of the thiophene and benzene rings with the appended phenyl group.

Caption: 2D structure of 4-Phenyldibenzothiophene.

Key Identifiers and Properties

A summary of the essential quantitative data for 4-Phenyldibenzothiophene is provided below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂S | [4][5][6][7] |

| Molecular Weight | 260.35 g/mol (or 260.4 g/mol ) | [4][5][6][7] |

| Exact Mass | 260.06597156 Da | [4][5] |

| CAS Number | 104601-39-0 | [4][5] |

| IUPAC Name | 4-phenyldibenzothiophene | [5] |

| SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | [5][6] |

| InChI Key | BMCNAHBDZUYGJG-UHFFFAOYSA-N | [4][5][6][7] |

| Topological Polar Surface Area | 28.2 Ų | [4][5] |

| logP (Octanol/Water) | 5.721 (Calculated) | [6] |

| Heavy Atom Count | 19 | [4][5] |

| Rotatable Bond Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted dibenzothiophenes is a critical area of research. Methodologies must be efficient, high-yielding, and adaptable to create diverse derivatives. A novel one-pot synthesis for 4-phenyldibenzothiophene has been developed, offering advantages over previous multi-step approaches.[8]

One-Pot Synthesis from Dihalobenzene

A patented method describes an efficient process starting from readily available dihalobenzene and phenyllithium.[8] This approach is notable for its convergence and high yield.

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Dibenzothiophene and 1,4-Dihydrodibenzothiophene Derivatives via Allylic Phosphonium Salt Initiated Domino Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 4-Phenyldibenzothiophene | C18H12S | CID 6425932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenyldibenzothiophene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. spectrabase.com [spectrabase.com]

- 8. JP2018501210A - Process for the preparation of 4-phenyldibenzothiophene - Google Patents [patents.google.com]

The Ascendance of a Sulfur Heterocycle: An In-depth Technical Guide to the Discovery and History of Dibenzothiophene Derivatives

For Immediate Release

[City, State] – January 21, 2026 – This whitepaper delves into the rich history and scientific evolution of dibenzothiophene and its derivatives. From its initial discovery as a constituent of coal tar to its current prominence in medicinal chemistry and materials science, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic scaffold.

Introduction to a Privileged Scaffold

Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] This tricyclic heterocyclic system possesses a unique electronic structure and a rigid, planar geometry that has made it a compelling building block in a variety of scientific disciplines.[2] Initially identified as a persistent impurity in petroleum, the unique properties of the dibenzothiophene core have been harnessed to create a range of functional molecules with significant applications.[1]

The benzothiophene scaffold, including dibenzothiophene, is considered a "privileged structure" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives have been developed as antimicrobial, anti-cancer, anti-inflammatory, and anticonvulsant agents, among others.[3]

The Genesis of Dibenzothiophene Chemistry: From Obscurity to Utility

The history of dibenzothiophene is intrinsically linked to the study of coal and crude oil, where it and its alkylated derivatives are naturally occurring components.[4][5] Early research focused on the removal of these sulfur-containing compounds from fossil fuels, a process known as desulfurization.[4] This initial challenge spurred the development of various chemical and biological methods to break down the stable dibenzothiophene structure.[4]

The first reported synthesis of the parent dibenzothiophene involved the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride.[1] Another early and effective method was the heating of biphenyl with sulfur in the presence of anhydrous aluminum chloride.[6] These foundational synthetic routes paved the way for the exploration of dibenzothiophene's chemical reactivity and the eventual synthesis of a vast array of derivatives.

Synthetic Evolution: Crafting Complexity from a Simple Core

The journey from the parent dibenzothiophene to complex, functionalized derivatives has been marked by significant advancements in synthetic organic chemistry. Early methods often required harsh reaction conditions and offered limited control over regioselectivity. However, the advent of modern catalytic cross-coupling reactions has revolutionized the synthesis of dibenzothiophene derivatives.

Key synthetic transformations include:

-

Lithiation: The use of organolithium reagents, such as butyllithium, allows for the selective deprotonation of the dibenzothiophene core, typically at the 4-position, creating a nucleophilic site for the introduction of various electrophiles.[1]

-

Oxidation: The sulfur atom in the thiophene ring can be readily oxidized to the corresponding sulfoxide and sulfone using peroxides.[1][7] This transformation alters the electronic properties of the ring system, influencing its reactivity in subsequent reactions.[1] For instance, the electron-rich dibenzothiophene typically undergoes electrophilic aromatic substitution at positions para to the sulfur atom, while the electron-poor sulfone directs substitution to the meta positions.[1]

-

Cross-Coupling Reactions: Modern synthetic strategies heavily rely on transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[2] These reactions, often targeting brominated dibenzothiophene intermediates, enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly complex molecular architectures.[2]

A significant breakthrough in the synthesis of dibenzothiophene S-oxides involves a two-step process starting from 2-bromoaryl sulfinate esters and arylboronic acids. This method utilizes a bromine-selective Suzuki-Miyaura cross-coupling followed by an electrophilic cyclization, offering a versatile route to a variety of functionalized dibenzothiophene S-oxides.[8]

Experimental Protocol: A Modern Approach to Dibenzothiophene S-oxide Synthesis[8]

This protocol outlines a general procedure for the synthesis of dibenzothiophene S-oxides via a Suzuki-Miyaura coupling and subsequent cyclization.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the 2-bromoaryl sulfinate ester (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv).

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfinate ester.

Step 2: Electrophilic Cyclization

-

Dissolve the biaryl sulfinate ester (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong electrophile, such as triflic anhydride (Tf2O, 1.5 equiv), dropwise.

-

Stir the reaction mixture at the low temperature for a specified time (e.g., 1 hour) before allowing it to warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the desired dibenzothiophene S-oxide.

Caption: A simplified workflow for the two-step synthesis of dibenzothiophene S-oxides.

Dibenzothiophene Derivatives in Drug Development: A Legacy of Therapeutic Innovation

The rigid and planar structure of the dibenzothiophene core, combined with its unique electronic properties, has made it a valuable scaffold for the development of novel therapeutic agents. The ability to functionalize the core at various positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Case Study 1: Sertaconazole - A Potent Antifungal Agent

Sertaconazole is an antifungal medication belonging to the benzothiophene class.[9] It is used topically to treat skin infections.[9] The development of sertaconazole represents a key milestone in the application of benzothiophene chemistry to the creation of effective therapeutics.

The synthesis of sertaconazole nitrate involves the reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene under alkaline conditions, followed by salt formation with nitric acid.[10] Various synthetic methodologies have been developed to optimize this process for industrial-scale production, focusing on simplifying steps and reducing costs.[11]

Case Study 2: Brexpiprazole - A Modulator of Dopaminergic and Serotonergic Systems

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[12] Developed by Otsuka and Lundbeck, it is considered a successor to aripiprazole.[12][13] The chemical structure of brexpiprazole features a benzothiophene moiety linked to a piperazine ring, which is crucial for its interaction with dopamine and serotonin receptors.[12]

Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.[14] This complex pharmacological profile is believed to contribute to its efficacy in treating a range of psychiatric conditions.[14] The synthesis of brexpiprazole is a multi-step process that starts with 7-hydroxy-1H-quinolin-2-one and involves the coupling of key intermediates to construct the final molecule.[15][16]

Beyond the Benchtop: Emerging Applications of Dibenzothiophene Derivatives

The utility of dibenzothiophene derivatives extends beyond medicinal chemistry. The inherent thermal stability and charge transport capabilities of the dibenzothiophene core have made it an attractive component in the design of organic electronic materials.[2] These materials are being investigated for use in:

-

Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene-based materials can be used as host materials or as components of emissive layers in OLEDs, contributing to their efficiency and stability.

-

Organic Field-Effect Transistors (OFETs): The ability of dibenzothiophene derivatives to transport charge makes them suitable for use as the active semiconductor layer in OFETs.

-

Organic Photovoltaics (OPVs): Dibenzothiophene-containing polymers and small molecules are being explored as donor or acceptor materials in the active layer of organic solar cells.

Furthermore, the selective adsorption properties of certain materials towards dibenzothiophene have been exploited in the development of advanced desulfurization technologies.[17][18] For instance, metal-organic frameworks (MOFs) and magnetic molecularly imprinted polymers have shown promise in selectively removing dibenzothiophene from fuels.[17][19]

Future Perspectives and Conclusion

The journey of dibenzothiophene from a problematic petroleum impurity to a privileged scaffold in drug discovery and a functional component in advanced materials is a testament to the power of chemical synthesis and the relentless pursuit of scientific understanding. The continued development of novel synthetic methodologies will undoubtedly unlock new avenues for the creation of even more complex and functional dibenzothiophene derivatives.

As our understanding of the intricate interplay between molecular structure and function deepens, we can anticipate the emergence of next-generation dibenzothiophene-based drugs with enhanced efficacy and safety profiles. In the realm of materials science, the unique optoelectronic properties of this sulfur heterocycle will continue to be harnessed in the design of innovative organic electronic devices. The rich history of dibenzothiophene serves as a compelling narrative of how a once-overlooked molecule can become a cornerstone of modern chemical science.

References

- ChemicalBook. (n.d.). Dibenzothiophene synthesis.

-

Wikipedia. (2023). Dibenzothiophene. Retrieved from [Link]

- Taylor & Francis. (n.d.). Dibenzothiophene – Knowledge and References.

- BenchChem. (2025). The Synthesis of Dibenzoselenophene: A Journey from Discovery to Modern Methodologies.

- Schlenk, D., & Cerniglia, C. E. (1995). P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans. Xenobiotica, 25(10), 1065-1073.

- Google Patents. (n.d.). CN104860933A - Synthesis method of Sertaconazole nitrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Dibenzothiophene Derivatives in Fine Chemical Synthesis.

- Taylor & Francis. (n.d.). Dibenzothiophene.

- Kamal, A., & Kumar, M. P. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1062-1085.

- Kumagai, Y., Kobayashi, A., Nakamura, K., & Yoshida, S. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters.

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Dibenzothiophenes. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzothiophene. Retrieved from [Link]

- Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.

-

Wikipedia. (2023). Sertaconazole. Retrieved from [Link]

- Dai, W., Yang, H., Zhang, J., & Li, H. (2015). Enhanced adsorption of dibenzothiophene with zinc/copper-based metal–organic frameworks.

- Patel, R. P., & Patel, M. M. (2021). Design and Development of Sertaconazole Nitrate Loaded Silver Nanoparticulate Mucoadhesive Tablets for the Treatment of Vaginal Candidiasis. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 21(5), e170721189918.

- Google Patents. (n.d.). CN104844585A - Preparation method of brexpiprazole.

- Jin, Z., & Wang, G. (2021). A Probable Origin of Dibenzothiophenes in Coals and Oils. Molecules, 26(2), 299.

- Huang, W., Li, H., Xu, W., Zhou, W., Zhou, Z., & Yang, W. (2014). Selective Adsorption of Dibenzothiophene Using Magnetic Molecularly Imprinted Polymers. Journal of the Chinese Chemical Society, 61(3), 331-337.

- Google Patents. (n.d.). CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine.

- MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices.

- Al-Hammadi, S. A., Al-Ani, Y. K., & Al-Ameri, M. A. (2022). Adsorption desulfurization of dibenzothiophene in a model and diesel fuel by hybrid activated charcoal/mixed metal oxide. International Journal of Environmental Science and Technology, 19(8), 7567-7582.

-

ResearchGate. (n.d.). (PDF) Development of Sertaconazole Nitrate Loaded Nanostructured Lipid Carriers Gel Using Central Composite Design: In-vitro and Ex-vivo Evaluation. Retrieved from [Link]

-

Wikipedia. (2023). Brexpiprazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Retrieved from [Link]

Sources

- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A Probable Origin of Dibenzothiophenes in Coals and Oils | MDPI [mdpi.com]

- 6. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]

- 9. Sertaconazole - Wikipedia [en.wikipedia.org]

- 10. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]

- 11. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]

- 12. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104844585A - Preparation method of brexpiprazole - Google Patents [patents.google.com]

- 16. Secure Verification [machinery.mas.bg.ac.rs]

- 17. Enhanced adsorption of dibenzothiophene with zinc/copper-based metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Emergence of Phenyldibenzothiophene as a Powerhouse in Organic Electronics

An In-Depth Technical Guide to the Applications of Phenyldibenzothiophenes in Materials Science

In the landscape of advanced materials, the quest for organic molecules that combine robust thermal and morphological stability with tailored electronic properties is paramount. Phenyldibenzothiophenes (PhDBTs) have emerged as a highly promising class of materials, strategically positioned at the intersection of high performance and synthetic accessibility. The core of this molecular architecture features a rigid, planar dibenzothiophene (DBT) unit, which imparts significant thermal stability and encourages favorable intermolecular interactions essential for efficient charge transport.[1] The addition of a phenyl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of electronic properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as solubility and processing characteristics.

This guide provides a technical deep-dive into the synthesis, fundamental properties, and key applications of PhDBT derivatives in materials science. We will explore the causality behind their exceptional performance in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), supported by detailed experimental insights and performance data.

Core Molecular Structure and Intrinsic Properties

The foundational structure of phenyldibenzothiophene consists of a central dibenzothiophene core with a phenyl substituent. The position of the phenyl group (e.g., 2-PhDBT, 4-PhDBT) can influence the molecule's steric and electronic characteristics.[2][3]

Diagram: General Structure of Phenyldibenzothiophene

Caption: General chemical structure of a substituted phenyldibenzothiophene.

Key intrinsic properties that underpin the utility of PhDBTs include:

-

High Thermal Stability: The rigid, fused-ring structure of the DBT core results in high glass transition temperatures (Tg) and decomposition temperatures (Td), which are critical for long device operational lifetimes.

-

Wide Bandgap and High Triplet Energy: PhDBTs typically possess a large energy gap between their HOMO and LUMO levels. This translates to a high triplet energy (T1), a non-negotiable requirement for host materials in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs to prevent exciton quenching.[4]

-

Good Charge Transport Characteristics: The planar DBT unit facilitates effective π-π stacking in the solid state, creating pathways for efficient charge carrier hopping. This property is fundamental to their application in the active layers of OFETs and OSCs.[5][6][7]

-

Synthetic Versatility: The core structure can be readily functionalized using well-established palladium-catalyzed cross-coupling reactions, enabling the creation of a vast library of materials with tailored properties.

Synthetic Methodologies: Building the Molecular Blocks

The synthesis of functional PhDBT derivatives is predominantly achieved through modern cross-coupling chemistry. These methods offer high yields and excellent functional group tolerance, making them ideal for creating complex organic semiconductor materials.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[8][9] It is frequently employed to attach aryl groups (like the phenyl substituent) to a dibenzothiophene core or to build more complex, conjugated structures.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for the synthesis of phenyldibenzothiophene via Suzuki coupling.

Exemplary Protocol: Synthesis of 4-Phenyldibenzothiophene

-

Reactant Preparation: A reaction flask is charged with 4-bromodibenzothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (3.0 eq.).[10]

-

Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), is added to the mixture.

-

Solvent and Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous toluene is added as the solvent. The mixture is heated to reflux (approx. 110°C) and stirred for 12-24 hours.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure 4-phenyldibenzothiophene.

Causality: The choice of a palladium catalyst is critical; its catalytic cycle involving oxidative addition, transmetalation, and reductive elimination efficiently constructs the C-C bond.[8][11] The base is essential for the transmetalation step, activating the boronic acid.

Buchwald-Hartwig Amination

For creating PhDBT derivatives with nitrogen-containing functional groups, such as carbazoles or phenothiazines, the Buchwald-Hartwig amination is the premier choice.[12][13] This Pd-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is instrumental in designing host materials and charge-transporting molecules.[14][15][16]

Exemplary Protocol: Synthesis of a Carbazole-Substituted PhDBT

-

Reactant Preparation: A reaction vessel is charged with a bromo-phenyldibenzothiophene (1.0 eq.), carbazole (1.1 eq.), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) are added. The choice of ligand is crucial for reaction efficiency.[15]

-

Solvent and Reaction Conditions: Anhydrous toluene or dioxane is added. The mixture is degassed and heated under an inert atmosphere at 80-110°C for 12-24 hours.

-

Workup and Purification: The workup is similar to the Suzuki coupling, involving extraction and chromatographic purification to isolate the desired N-arylated product.

Causality: Bulky, electron-rich phosphine ligands are used to stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step, which forms the final C-N bond.[15]

Application 1: Organic Light-Emitting Diodes (OLEDs)

PhDBTs have found their most significant application as host materials in the emissive layer (EML) of OLEDs, particularly for blue emitters which remain a major challenge in the industry.[4] They are especially dominant in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Role as a TADF Host Material

TADF emitters achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC).[4][17][18] The host material's role is not passive; it must facilitate this process efficiently.

Diagram: Energy Level Alignment in a TADF OLED

Caption: Role of PhDBT host in confining excitons on the TADF guest emitter.

A PhDBT host must satisfy three critical criteria:

-

High Triplet Energy (T₁): The T₁ of the host must be higher than that of the TADF guest emitter. This creates an energetic barrier that confines the triplet excitons on the guest molecules, preventing energy loss and ensuring they can undergo RISC.[4]

-

Bipolar Charge Transport: The host should ideally transport both electrons and holes effectively to ensure the charge recombination zone is located within the emissive layer, maximizing efficiency.

-

Morphological Stability: The high Tg of PhDBTs prevents crystallization or phase separation in the thin film during device operation, which would otherwise lead to efficiency roll-off and device failure.

Performance Data of PhDBT-based OLEDs

| Phenyldibenzothiophene Derivative | Role | Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| POCz₂-BTBTOx₄ | Host/Emitter | TADF | ~15% (in neat film) | Green | [19] |

| Generic Carbazole-PhDBT | Host | Blue TADF | > 20% | Blue | [20] |

| Generic Phenylpyridine-PhDBT | Host | Blue TADF | ~16.2% | Blue | [20] |

Application 2: Organic Field-Effect Transistors (OFETs)

The inherent charge-carrying capability of the dibenzothiophene core makes PhDBT derivatives excellent candidates for the semiconductor channel layer in OFETs.[1] Their performance is dictated by the ability of individual molecules to pack closely and orderly in a thin film, which allows for efficient charge transport.

Causality: The planarity of the DBT unit promotes strong π-π interactions, which are the primary pathways for charge hopping between adjacent molecules. Introducing substituents on the phenyl ring or the DBT core can be used to control this packing. For instance, long alkyl chains can enhance solubility and promote a more ordered, edge-on packing orientation relative to the substrate, which is highly beneficial for charge transport in a transistor configuration.[6]

Performance Data of DBT-based OFETs

| Dibenzothiophene Derivative | Charge Carrier Mobility (μ) | On/Off Ratio | Reference |

| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 7.7 × 10⁻² cm²/Vs | ~1 × 10⁷ | [1] |

| DN4T (a BTBT derivative) | up to 2.1 cm²/Vs | High | [6] |

| Unsubstituted BTBT | 0.032 cm²/Vs | > 10⁵ | [6] |

Application 3: Organic Solar Cells (OSCs)

In OSCs, materials are designed to absorb sunlight to generate excitons (electron-hole pairs) and then efficiently separate these charges at a donor-acceptor interface.[21][22] Phenyldibenzothiophene derivatives can be incorporated into the design of both donor and acceptor materials, typically as part of a larger conjugated polymer.

The DBT unit can be used as an electron-rich donor block or, when oxidized to dibenzothiophene-S,S-dioxide, as a potent electron-accepting unit. This flexibility allows for the creation of donor-acceptor copolymers where the bandgap and energy levels are precisely tuned to maximize light absorption and ensure efficient charge separation.[23] Fluorination of the polymer backbone, a common strategy in OSC material design, can further lower the HOMO level, leading to higher open-circuit voltages (Voc) and improved device performance.[21]

Conclusion and Future Outlook

Phenyldibenzothiophenes represent a cornerstone in the library of high-performance organic electronic materials. Their unique combination of a rigid, stable core and synthetically tunable periphery provides a powerful platform for addressing key challenges in materials science. The causality of their success lies in a deep understanding of structure-property relationships: the rigid DBT core ensures stability and facilitates charge transport, while targeted functionalization via robust synthetic methods like Suzuki and Buchwald-Hartwig couplings allows for the precise tuning of energy levels required for specific applications.

Future research will likely focus on developing new PhDBT derivatives with even more refined properties, such as bipolar hosts with perfectly balanced charge mobilities for OLEDs, and novel donor-acceptor polymers for next-generation, high-efficiency organic solar cells. The continued exploration of this versatile molecular scaffold promises to push the boundaries of what is possible in organic electronics.

References

- 2-Phenyldibenzothiophene - Chemical & Physical Properties by Cheméo. Cheméo.

- 4-Phenyldibenzothiophene | C18H12S | CID 6425932 - PubChem.

- Buchwald–Hartwig amin

- Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC.

- Buchwald-Hartwig Amination Reaction | Prepare for G

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC.

- Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors.

- Introduction to Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs. Benchchem.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

- Design of Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. AAPPS Bulletin.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube.

- Correlation between domain size and charge transport properties in benzothiadiazole–thiophene molecules: insights from nano-focus X-ray scattering and fast scanning chip calorimetry. RSC Publishing.

- Buchwald Hartwig amination catalysts - Johnson Matthey.

-

Fluoro-benzoselenadiazole-based low band gap polymers for high efficiency organic solar cells. ResearchGate. [Link]

- Molecular structures of the TADF emitters as hosts for TADF OLEDs.

-

Investigation of charge transport properties of[2]Benzothieno[3,2-b][2]-benzothiophene single-crystals in field-effect transistor configuration | Request PDF. ResearchGate.

- Suzuki Coupling Mechanism - YouTube. YouTube.

- Suzuki Coupling - YouTube. YouTube.

- A novel palladium-mediated coupling approach to 2,3-disubstituted benzo(b)thiophenes and its application to the synthesis of tubulin binding agents. Semantic Scholar.

-

New[2]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C (RSC Publishing).

- Electronic, vibrational, and charge-transport properties of benzothienobenzothiophene–TCNQ co-crystals. Materials Chemistry Frontiers (RSC Publishing).

- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.

- Molecular Design of Benzodithiophene-Based Organic Photovoltaic Materials | Request PDF.

- Organic Light Emitting Diode: OLED Gener

- Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI.

- ITO-free organic solar cells and modules

- Probing the intrinsic charge transport in indacenodithiophene-co-benzothiadiazole thin films. AIP Advances.

- The substituent effect on the photophysical and charge transport properties of non-planar dibenzo[a,m]rubicenes. New Journal of Chemistry (RSC Publishing).

Sources

- 1. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Phenyldibenzothiophene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Phenyldibenzothiophene | C18H12S | CID 6425932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]